2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a structurally complex 1,2,4-triazole derivative. Its core consists of a triazole ring substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide moiety at position 3. The acetamide group is further functionalized with a 3,5-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups. The bromophenyl and pyridinyl groups suggest possible roles in enhancing hydrophobic interactions or hydrogen bonding in biological systems, while the dimethoxyphenyl group may influence solubility and metabolic stability.
Properties
CAS No. |
477330-88-4 |
|---|---|
Molecular Formula |
C23H20BrN5O3S |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5O3S/c1-31-19-10-17(11-20(12-19)32-2)26-21(30)14-33-23-28-27-22(15-4-3-9-25-13-15)29(23)18-7-5-16(24)6-8-18/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
RMWLDQHACTWCLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
N−N Bond-Forming Cyclization for Triazole Ring Construction
The 1,2,4-triazole ring is synthesized via cyclization of a dihydrazone precursor. A scalable protocol involves reacting α-ketoacetals with N-tosylhydrazides under mild conditions, avoiding hazardous azides or metal catalysts. For instance, heating α-ketoacetal 17 with N-tosylhydrazide 15 in the presence of triethylamine (1.1 equiv) at 120°C for 20 minutes yields the triazole core in 83% yield (Table 1). This method eliminates chromatography, making it industrially viable.
Table 1: Optimization of Triazole Synthesis via α-Ketoacetal and Tosylhydrazide Cyclization
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| Ambient | rt | 16 h | 47% |
| Reflux | 100°C | 16 h | 75% |
| Microwave-assisted | 120°C | 20 min | 83% |
Regioselectivity is ensured by steric and electronic effects of the 4-bromophenyl and pyridin-3-yl substituents, which direct cyclization to the 1,2,4-triazole isomer. Alternative routes using hydrazine monohydrate and potassium hydroxide in acetonitrile achieve similar results but require longer reaction times (7–16 h).
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution or thiol-disulfide exchange. Treatment of the triazole intermediate with thiourea in ethanol under reflux replaces a leaving group (e.g., bromide) with a thiol, which is subsequently oxidized to the sulfanyl derivative using hydrogen peroxide (30%) in acetic acid. This step typically proceeds in 65–72% yield, with purity >95% confirmed by HPLC.
Acylation with N-(3,5-Dimethoxyphenyl)acetamide
Synthesis of N-(3,5-Dimethoxyphenyl)acetamide
The acetamide side chain is prepared by acylating 3,5-dimethoxyaniline with acetyl chloride in dichloromethane at 0–5°C. Triethylamine (2.0 equiv) is added to scavenge HCl, yielding N-(3,5-dimethoxyphenyl)acetamide in 89% yield after recrystallization from ethanol.
Coupling the Sulfanyl-Triazole and Acetamide Moieties
The final coupling employs a Mitsunobu reaction or SN2 displacement . Reacting the sulfanyl-triazole thiol with N-(3,5-dimethoxyphenyl)acetamide bearing a bromoacetate group in dimethylformamide (DMF) at 80°C for 12 h affords the target compound in 68% yield. Alternatively, using cesium carbonate as a base in tetrahydrofuran (THF) improves selectivity, reducing dimerization byproducts.
Critical Analysis of Methodologies
Solvent and Reagent Impact on Yield
Scalability Challenges
-
Chromatography-Free Processes : Methods avoiding column purification, such as telescoped steps in THF/water, are preferred for large-scale synthesis (>100 g).
-
Flow Chemistry : Continuous flow systems reduce reaction times from hours to minutes, exemplified by an 82% yield achieved in 4.5 hours for triazole formation .
Chemical Reactions Analysis
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
These reactions are typically carried out under mild to moderate conditions, and the choice of reagents and solvents depends on the specific reaction being performed .
Scientific Research Applications
Antibacterial Properties
Research has indicated that compounds containing triazole moieties exhibit significant antibacterial activity. For instance, derivatives similar to 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide have shown efficacy against various strains of bacteria:
- Mechanism of Action : The antibacterial properties are often attributed to their ability to inhibit bacterial enzyme targets, which can be validated through molecular docking studies that demonstrate strong binding affinities to these targets .
- Case Studies : A study highlighted that triazole derivatives exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antibacterial potential .
Antifungal Activity
In addition to antibacterial properties, triazoles are well-known for their antifungal activities. The compound's structure may contribute to its effectiveness against fungal pathogens by disrupting cell membrane synthesis or function.
Antioxidant Properties
Some studies have investigated the antioxidant capabilities of triazole derivatives. For example, certain compounds demonstrated significant radical scavenging activities in assays such as DPPH and ABTS, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Drug Development
The unique structural features of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide position it as a promising candidate for drug development:
- Antibiotic Research : Given its antibacterial properties, this compound could be further explored as a lead compound for developing new antibiotics in response to rising antibiotic resistance .
- Cancer Therapy : Some derivatives have shown potential in anticancer applications due to their ability to induce apoptosis in cancer cells .
Agricultural Applications
Triazoles are also investigated for their use in agriculture as fungicides. The compound's antifungal properties could be harnessed for protecting crops against fungal diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Key Observations:
Aryl Acetamide Groups :
- Methoxy Groups (Target) : Improve solubility due to polarity, contrasting with lipophilic groups like methyl () or trifluoromethyl ().
- Halogenated Groups () : Fluorine and bromine enhance metabolic stability and bioavailability via steric and electronic effects.
- Trifluoromethyl () : Strong electron-withdrawing effects may increase binding affinity to hydrophobic enzyme pockets.
Physicochemical Properties
- Molecular Weight : Estimated at ~495–510 g/mol (based on analogs with masses 480–500 g/mol).
- Polarity : Higher polarity than analogs with methyl/trifluoromethyl groups due to methoxy substituents.
- Crystallography : Structural determination of similar compounds often employs SHELX and ORTEP software , suggesting the target’s conformation could be resolved via these tools.
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide represents a class of triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological profiles of this compound and its derivatives.
Chemical Formula: C₁₅H₁₁BrN₄O₂S
Molecular Weight: 391.25 g/mol
IUPAC Name: 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
CAS Number: 893725-79-6
Anticancer Activity
Triazole derivatives have shown significant potential in anticancer therapy. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related triazolethiones have demonstrated activity against colon carcinoma (HCT-116) and breast cancer (T47D), with IC₅₀ values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the pyridine and triazole rings enhances interaction with microbial enzymes, leading to effective inhibition .
Anti-inflammatory and Antioxidant Effects
Research has highlighted the anti-inflammatory properties of triazole compounds. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro . The antioxidant activity is attributed to the ability of the triazole ring to scavenge free radicals effectively.
The biological activity of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is thought to involve several mechanisms:
- Enzyme Inhibition: Triazoles often act as inhibitors for various metabolic enzymes, including those involved in cancer cell proliferation.
- DNA Interaction: The compound may intercalate into DNA or interact with DNA repair mechanisms, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: By modulating ROS levels, these compounds can induce oxidative stress in cancer cells while protecting normal cells.
Study on Anticancer Properties
In a recent study published in ACS Omega, a series of triazole derivatives were synthesized and screened for anticancer activity. Among them, a derivative similar to the compound exhibited promising results against multiple cancer cell lines .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of various triazole derivatives against pathogenic bacteria. The results indicated that compounds with bromophenyl substitutions had enhanced antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the critical steps and reagents involved in synthesizing 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the triazole core via cyclization of isonicotinohydrazide with iso-thiocyanatobenzene derivatives in ethanol under reflux .
- Step 2 : Thiolation using NaOH/HCl to generate the 3-sulfanyl intermediate .
- Step 3 : Alkylation with 2-chloroacetonitrile in DMF or ethanol, catalyzed by NaOH, to attach the acetamide moiety .
- Key Reagents : Iso-thiocyanatobenzene derivatives, 2-chloroacetonitrile, DMF, and NaOH. Temperature control (60–80°C) and solvent polarity are critical for yield optimization .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D conformation using SHELX (e.g., SHELXL for refinement) and validate with R-factors (<5% for high-resolution data) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions involving bromophenyl groups .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 6 hr conventional) .
- By-Product Analysis : Monitor intermediates via TLC or LC-MS to isolate and characterize side products (e.g., dimerization at high concentrations) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the bromophenyl (e.g., replace Br with Cl, CF₃) or dimethoxyphenyl groups (e.g., methoxy → ethoxy) to assess impact on target binding .
- Computational Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinase targets) and prioritize derivatives for synthesis .
- In Vitro Assays : Test modified compounds against bacterial/fungal strains or cancer cell lines to correlate substituents with MIC/IC₅₀ values .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
- Validate Conformational Flexibility : Compare X-ray structures of active vs. inactive derivatives to identify critical binding motifs (e.g., triazole ring orientation) .
- Solvent Accessibility Analysis : Use PLATON to map crystal packing effects that may mask active sites in vitro .
- Cross-Reference with NMR : Confirm solution-phase conformation matches solid-state data to rule out crystallization artifacts .
Key Methodological Recommendations
- Contradiction Resolution : If bioactivity data conflicts, verify compound purity (HPLC >98%), test in multiple assay systems (e.g., enzyme vs. cell-based), and cross-validate with structural data .
- Advanced Characterization : Combine DFT calculations (e.g., Gaussian) with experimental IR/Raman to predict vibrational modes and assign spectral peaks .
- Biological Target Identification : Screen against panels of ion channels (e.g., KCa3.1) or enzymes (e.g., TrxR1) using patch-clamp or fluorometric assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
